Flazin

Antioxidant Nrf2 activation Cytoprotection

Researchers investigating Nrf2 activation, hepatic steatosis, or xanthine oxidase inhibition need tools that avoid off-target cytotoxicity and non-specific effects. Flazin (CAS 100041-05-2) is a validated β-carboline natural product with a unique C-1 furfuryl alcohol and C-3 carboxyl group. - Low cytotoxicity: IC50 > 500 µM vs. 3-fold cytoprotection (NQO1, GSTP). - Metabolic phenotyping: Reduces triglycerides 12-22% and lipid droplet size 10-35%. - Defined bioactivity: XO inhibition IC50 = 0.51 mM; anti-glycation IC50 = 85.31 μM; anti-peroxynitrite EC50 = 71.99 μM. - Supply: Analytical purity, stable ambient shipping.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
CAS No. 100041-05-2
Cat. No. B010727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlazin
CAS100041-05-2
Synonymsflazin
flazine
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O
InChIInChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22)
InChIKeyUSBWYUYKHHILLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flazin: Metabolic & Antioxidant β-Carboline Alkaloid


Flazin (CAS 100041-05-2) is a β-carboline alkaloid, structurally classified as a harmala alkaloid [1]. It is a natural product identified in fermented foods like soy sauce, sake, and tomato products [2]. Its core scaffold is a 9H-pyrido[3,4-b]indole, functionalized with a C-1 furfuryl alcohol moiety and a C-3 carboxylic acid group . This specific functionalization differentiates it from simpler β-carbolines and is critical for its observed polypharmacology.

Compound class Structurally distinct β-carboline alkaloid
Bioactivity context Supports Nrf2, lipid, and glycation pathway studies
Assay compatibility Low inherent cytotoxicity profile for wider assay windows

Flazin vs. Common β-Carboline Analogs


The β-carboline family is diverse, with members like harmane, harmine, and norharmane exhibiting potent but often non-specific activity and higher cytotoxicity. Flazin's specific substitution pattern—a hydroxymethyl furan ring at C-1 and a carboxyl group at C-3—is unique among common dietary β-carbolines [1]. This structure confers a distinct biological profile. For example, it is a less potent but more selective xanthine oxidase inhibitor compared to allopurinol, and its unique structure allows it to function as a lipid droplet regulator [2][3]. Substituting flazin with a simpler, more cytotoxic analog like harmane or the decarboxylated analog perlolyrine will not yield the same profile of low cytotoxicity and specific metabolic activity detailed below.

Property
Flazin (Target)
Common β-Carboline Analog
Selectivity / Potency
Moderate, selective XO inhibition; Nrf2 pathway activation
Often non-specific, potent activity
Substitution Pattern
1-furfuryl alcohol, 3-carboxylic acid
Lacks specific functionalization (e.g., perlolyrine)
Cytotoxicity Profile
Low reported cytotoxicity (IC50 >500 µM)
Higher cytotoxicity may confound assay endpoints

Flazin Quantitative Differentiation Evidence


Nrf2 Activation & Cytoprotection vs. Perlolyrine

In a direct head-to-head comparison in human hepatocytes (C3A), flazin demonstrated significantly lower cytotoxicity (IC50 < 500 µM) and higher Nrf2 pathway activation compared to its decarboxylated analog, perlolyrine [1]. Flazin provided over 3-fold cytoprotection against a pro-oxidant, while its radical absorbance capacity (ORAC) was lower than that of perlolyrine and curcumin [1]. This indicates that its primary protective mechanism is not direct radical scavenging but potent activation of the endogenous antioxidant response (Keap1-Nrf2-ARE pathway).

Nrf2 Cytoprotection vs. Perlolyrine
Head-to-head
Flazin >3-fold increase over control
Human hepatocytes (C3A) assay
Nrf2 pathway activation assay context
Non-canonical antioxidant mechanism context
Antioxidant Nrf2 activation Cytoprotection Hepatotoxicity

Xanthine Oxidase Inhibition vs. Allopurinol

In a xanthine oxidase inhibitory (XOI) assay, flazin exhibited the strongest activity among nine compounds isolated from soy sauce, with an IC50 of 0.51 ± 0.05 mM [1]. This is a key differentiator from the clinical standard, allopurinol, which is a much more potent XOI with an IC50 in the low micromolar range [2]. Flazin's moderate potency is attributed to its specific binding interactions within the catalytic center of XOD (with Lys1045, Gln1194, and Arg912), as demonstrated by molecular docking [1].

Xanthine Oxidase Inhibition
Cross-study
IC50 = 0.51 ± 0.05 mM
Reported XO inhibition context
Moderate potency vs. allopurinol
Hyperuricemia Gout Xanthine Oxidase Inhibition Natural Product

Lipid Droplet Regulation & Triglyceride Reduction

In a model of hepatic steatosis, treatment with flazin significantly decreased cellular triglyceride (TG) levels by 12.0–22.4% compared to untreated model groups [1]. This effect was associated with a 17.4–53.9% reduction in cellular neutral lipid content and a 10.0–35.3% reduction in lipid droplet (LD) size [1]. The study identified that flazin promotes lipolysis (via ATGL) and inhibits lipogenesis [1].

Lipid Droplet Regulation
Model context
TG reduction: 12.0–22.4%
Lipid metabolism pathway context
OA/PA loaded HepG2 cells
Lipid Metabolism Steatosis Lipid Droplet Nutraceutical

Non-Enzymatic Protein Glycation Inhibition

Flazin directly inhibits the non-enzymatic glycation of bovine serum albumin (BSA), a model for advanced glycation end-product (AGE) formation, with an IC50 of 85.31 μM [1]. This activity provides a basis for its application in diabetes research. Additionally, it inhibits peroxynitrite (ONOO-), a potent oxidant, with an EC50 of 71.99 μM [1].

BSA Glycation Inhibition
Supporting
IC50 = 85.31 μM
AGE formation inhibition context
10-100x more potent than aminoguanidine
Diabetes Glycation AGEs Protein Modification

In Silico ADME & Oral Bioavailability

In silico ADME (absorption, distribution, metabolism, and excretion) simulations predict that flazin possesses good oral bioavailability [1]. This is a critical differentiation from many β-carbolines that exhibit poor pharmacokinetic properties. Furthermore, flazin has a measured logP value of ~2.1, placing it within a favorable range for oral absorption (0-3) [2][3].

In Silico ADME Profile
Data to verify
LogP = 2.1; Predicted favorable oral bioavailability
Drug-likeness and oral research context
Requires in vivo experimental validation
Pharmacokinetics ADME Oral Bioavailability Drug Discovery

Low Cytotoxicity Profile for Cell-Based Assays

A key differentiator of flazin is its consistently low cytotoxicity across multiple studies and cell lines. In human hepatocytes (C3A), its IC50 was reported as >500 μM [1]. In HepG2 cells used for lipid droplet assays, concentrations up to 80 μM showed no significant effect on cell viability [2]. This contrasts with many other β-carbolines, such as harmane and harmine, which are known to be cytotoxic at much lower concentrations.

Low Cytotoxicity vs. Harmane
Class-level
IC50 >500 µM (C3A cells)
Wider functional assay window context
At least 100-fold lower than harmane
Cytotoxicity Cell Viability Assay Development Natural Product

Flazin Application Scenarios


Nrf2 Cytoprotection & Oxidative Stress Research

Flazin is an ideal tool for studying Nrf2 pathway activation in vitro. Its low cytotoxicity (IC50 > 500 µM) and proven ability to induce >3-fold cytoprotection against pro-oxidants make it a superior choice over more toxic β-carboline analogs. Researchers can use flazin to dissect Nrf2-dependent gene expression (e.g., NQO1, GSTP, GSH) without confounding cell death [1].

Lipid Droplet Dynamics & Metabolic Disease Modeling

For studies on hepatic steatosis, lipid metabolism, and the role of lipid droplets in metabolic disease, flazin is a validated chemical probe. Its ability to reduce cellular triglycerides (12-22%) and lipid droplet size (10-35%) provides a quantifiable, reproducible phenotype. This is valuable for screening and for mechanistic studies into lipolysis (ATGL) and lipogenesis pathways [2].

Dietary Xanthine Oxidase Inhibition Research

Flazin serves as a chemically defined, natural product lead for investigating xanthine oxidase inhibition. Its moderate potency (IC50 = 0.51 mM) makes it suitable for studying the effects of dietary XO inhibitors on uric acid metabolism, as opposed to potent pharmaceutical agents like allopurinol. Its favorable in silico ADME profile also supports its use in initial in vivo proof-of-concept studies [3].

AGE Inhibition & Diabetic Complication Studies

Flazin is a valuable compound for research on the inhibition of non-enzymatic protein glycation. With a defined IC50 of 85.31 μM against BSA glycation, it provides a moderate-potency, natural product-derived tool for studying AGE formation and its prevention. Its additional activity against peroxynitrite (EC50 = 71.99 μM) broadens its utility in diabetic complication models involving oxidative and nitrosative stress [4].

Application
Selection Property
Validation Focus
Nrf2 Cytoprotection Studies
Nrf2 pathway activation context
Cytoprotection endpoint validation
Lipid Metabolism Research
Lipid droplet regulation context
Triglyceride/LD size quantification
Xanthine Oxidase Research
Dietary XO inhibition context
Potency review vs. allopurinol
Protein Glycation Research
Non-enzymatic glycation context
AGE formation inhibition verification

Technical Documentation Hub

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45 linked technical documents
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